molecular formula C24H26N4O5S B1665350 アメナメビル CAS No. 841301-32-4

アメナメビル

カタログ番号: B1665350
CAS番号: 841301-32-4
分子量: 482.6 g/mol
InChIキー: MNHNIVNAFBSLLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アメナメビルは、アメナリーフという商品名でも知られており、帯状疱疹(ヘルペス・ゾスター)の治療に主に使用される抗ウイルス薬です。 これは、ウイルスDNA複製に不可欠なゾスターウイルスのヘリカーゼ・プライマー複合体の阻害剤として作用します アメナメビルは、2017年に日本で帯状疱疹の治療薬として承認されました .

作用機序

アメナメビルは、ヘルペスウイルスのヘリカーゼ・プライマー複合体を阻害することで、抗ウイルス効果を発揮します。この複合体は、ウイルスDNAの巻き戻し、およびDNA複製に必要なRNAプライマーの合成を担当しています。 この複合体を阻害することで、アメナメビルはウイルス複製フォークの進行を阻止し、ウイルスDNA合成と複製を停止させます アメナメビルの分子標的は、ウイルスDNA複製に不可欠なヘリカーゼとプライマー酵素です .

類似の化合物との比較

アメナメビルは、ヘリカーゼ・プライマー複合体の特異的な阻害のために、抗ウイルス薬の中でユニークです。類似の化合物には、以下が含まれます。

アメナメビルのユニークな点は、HSVとVZVの両方を阻害できることです。一方、プリテリビルなどの他のヘリカーゼ・プライマー阻害剤は、主にHSVに対して活性があります .

生化学分析

Biochemical Properties

Amenamevir interacts with the helicase-primase complex of the herpes simplex virus (HSV) and varicella-zoster virus (VZV), inhibiting the replication fork progression that separates double DNA strands into two single strands during DNA synthesis . This unique mechanism of action differentiates amenamevir from other antiviral drugs .

Cellular Effects

Amenamevir has demonstrated potent antiviral activity against HSV and VZV. Its antiviral activity is not influenced by the viral replication cycle, unlike acyclovir . It has shown clinical efficacy in patients with herpes zoster, with over 1,240,000 patients successfully treated in Japan .

Molecular Mechanism

Amenamevir acts as an inhibitor of the zoster virus’s helicase–primase complex . This complex is essential for the replication of viral genomic DNA. By inhibiting this complex, amenamevir suppresses the progression of the replication fork, which separates double DNA strands into two single strands during DNA synthesis .

Temporal Effects in Laboratory Settings

In a phase 3 study, adult immunocompetent patients with recurrent genital herpes were randomly assigned to administer amenamevir 1200 mg or placebo as a patient-initiated therapy within 6 hours after onset of prodromal symptoms . The median time to all lesion healing was 4.0 days for amenamevir versus 5.1 days for placebo .

Dosage Effects in Animal Models

In a mouse model of herpes simplex virus type-1 infection, the 50% effective oral doses of amenamevir and valaciclovir were 1.9 mg/kg and 27 mg/kg twice daily, respectively .

Metabolic Pathways

The main elimination pathway in mice is oxidative metabolism at a methyl group and a 1,2,3-trisubstituted benzene ring followed by biliary and fecal excretion . Following oral administration of 14 C-amenamevir to mice, 100.63% of the dose (10.06% in urine and 90.46% in feces) was excreted by 96 h post-dose .

Transport and Distribution

After oral administration, amenamevir is mainly absorbed in the small intestine . The drug-derived radioactivity was rapidly distributed in organs and tissues after oral administration . The high distribution of radioactivity into the liver and kidneys favors biliary and renal excretion .

化学反応の分析

アメナメビルは、以下を含むさまざまな化学反応を起こします。

    酸化: アメナメビルは、スルホキシドとスルホンを形成するように酸化されることができるチオピラン環を含んでいます。

    置換: アメナメビル中の芳香環は、求電子芳香族置換反応を起こすことができます。

    加水分解: アメナメビル中のアミド結合は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアミンを生成することができます。

これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)、求電子剤(ハロゲンなど)、加水分解のための酸または塩基などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

アメナメビルは、特に医学とウイルス学の分野で、いくつかの科学研究アプリケーションを持っています。

特性

IUPAC Name

N-(2,6-dimethylphenyl)-N-[2-[4-(1,2,4-oxadiazol-3-yl)anilino]-2-oxoethyl]-1,1-dioxothiane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-16-4-3-5-17(2)22(16)28(24(30)19-10-12-34(31,32)13-11-19)14-21(29)26-20-8-6-18(7-9-20)23-25-15-33-27-23/h3-9,15,19H,10-14H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHNIVNAFBSLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C3=NOC=N3)C(=O)C4CCS(=O)(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027753
Record name Amenamevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841301-32-4
Record name Amenamevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=841301-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amenamevir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841301324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amenamevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amenamevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMENAMEVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94X46KW4AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amenamevir
Reactant of Route 2
Reactant of Route 2
Amenamevir
Reactant of Route 3
Reactant of Route 3
Amenamevir
Reactant of Route 4
Reactant of Route 4
Amenamevir
Reactant of Route 5
Reactant of Route 5
Amenamevir
Reactant of Route 6
Reactant of Route 6
Amenamevir
Customer
Q & A

Q1: What is the mechanism of action of Amenamevir?

A1: Amenamevir is a helicase-primase inhibitor, targeting the enzymatic activity of the helicase-primase complex essential for viral DNA replication in herpesviruses like HSV-1, HSV-2, and VZV. [, , , , , ] Unlike nucleoside analogs that require phosphorylation by viral thymidine kinase, Amenamevir directly inhibits the helicase-primase complex. [, , , ] This direct inhibition prevents viral DNA replication, effectively targeting both acyclovir-susceptible and acyclovir-resistant strains. [, , , ]

Q2: How does Amenamevir's mechanism differ from that of acyclovir?

A2: Acyclovir requires phosphorylation by viral thymidine kinase to become active, while Amenamevir directly inhibits the helicase-primase complex without needing prior phosphorylation. [, , , , ] This difference is significant because it allows Amenamevir to remain effective against acyclovir-resistant strains where the viral thymidine kinase is often mutated. [, , ] Additionally, Amenamevir's antiviral activity is not dependent on the viral replication cycle, unlike acyclovir. []

Q3: What are the downstream effects of Amenamevir's inhibition of the helicase-primase complex?

A3: By inhibiting the helicase-primase complex, Amenamevir directly prevents viral DNA replication, effectively halting the progression of the viral infection. [, , , ] This inhibition leads to a reduction in viral load, ultimately contributing to the resolution of herpesvirus infections. []

Q4: What is the molecular formula and weight of Amenamevir?

A4: While the provided research papers delve into the pharmacological properties and clinical applications of Amenamevir, they do not explicitly state its molecular formula or weight. For precise structural data, it is recommended to refer to chemical databases like PubChem or ChemSpider.

Q5: Has research been conducted on Amenamevir's compatibility and stability in different material formulations?

A5: Yes, research has explored Amenamevir's formulation in gummi formulations using solid dispersions with polyvinyl alcohol (PVA) as carriers. [] The study investigated various PVAs with different degrees of hydrolysis and found PVA 80 to be the most suitable carrier for gummi formulations due to its superior dissolution, stability, and in vivo absorption in dogs. []

Q6: What is known about the absorption, metabolism, and excretion of Amenamevir?

A6: Amenamevir demonstrates rapid absorption following oral administration, reaching peak drug concentration in plasma within 1.0 to 1.5 hours. [] The drug primarily undergoes hepatic metabolism, mainly by CYP3A4, and is subsequently excreted primarily in feces (74.6% of the administered dose), followed by urine (20.6%). [, ]

Q7: Are there any known drug interactions with Amenamevir?

A7: Yes, Amenamevir is both a substrate and an inducer of CYP3A4 and can participate in drug interactions. [] Co-administration with drugs metabolized by CYP3A4, such as quetiapine, may lead to decreased blood levels of those drugs, potentially affecting their efficacy. [] Amenamevir also induces CYP2B6 and inhibits CYP2C8, potentially impacting the metabolism of co-administered drugs that are substrates of these enzymes. [, ]

Q8: Has the efficacy of Amenamevir been evaluated in preclinical models?

A9: Yes, Amenamevir has been extensively studied in various preclinical models. For instance, in a murine model of HSV-1 infection, Amenamevir effectively suppressed intradermal HSV-1 growth in a dose-dependent manner. [] Additionally, continuous infusion of Amenamevir significantly reduced intradermal HSV-1 titers, demonstrating its efficacy in vivo. []

Q9: What about clinical trials? Has Amenamevir proven effective in treating herpes zoster in humans?

A10: Yes, Amenamevir's efficacy and safety have been confirmed in clinical trials involving patients with herpes zoster. [, , ] A phase 3 study demonstrated that Amenamevir 400 mg once daily was non-inferior to valacyclovir 1000 mg three times daily in achieving cessation of new lesion formation by day 4 of treatment. []

Q10: Is there a risk of developing resistance to Amenamevir?

A11: While Amenamevir is effective against acyclovir-resistant strains, the emergence of resistance to Amenamevir itself has been observed in vitro. [] Studies have identified specific mutations in the UL5 helicase and UL52 primase genes of HSV-1 and HSV-2 that confer resistance to Amenamevir. []

Q11: What is the significance of the K356N mutation in UL5 helicase in relation to Amenamevir resistance?

A12: The K356N mutation in UL5 helicase is significant because it is the most frequently observed mutation in Amenamevir-resistant HSV-1 strains. [] Viruses carrying this mutation exhibit a 10-fold higher resistance to Amenamevir compared to other mutants. [] Interestingly, this mutation does not appear to affect viral growth in vitro or virulence in vivo, suggesting that Amenamevir-resistant strains with this mutation may still pose a clinical challenge. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。